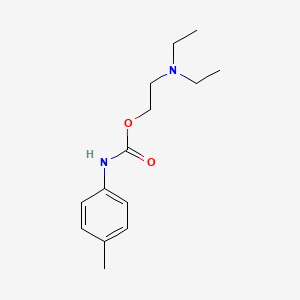

2-Diethylaminoethyl N-(P-tolyl)carbamate

Description

Properties

CAS No. |

107150-30-1 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(diethylamino)ethyl N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14(17)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |

InChI Key |

XOAUJURPOOZDDB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Solvent Selection : Dichloromethane (DCM) or toluene is typically employed due to their inertness and ability to dissolve both reactants.

- Temperature Control : The exothermic nature of the reaction necessitates cooling (0–5°C) to suppress side reactions such as oligomerization.

- Stoichiometry : A 1:1 molar ratio of isocyanate to alcohol ensures complete conversion, though a slight excess of isocyanate (1.1 equiv) may improve yields.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

- Nucleophilic attack by the alcohol on the isocyanate carbonyl, forming a tetrahedral intermediate.

- Proton transfer and elimination of the amine moiety, yielding the carbamate.

Example Protocol :

- Dissolve p-tolyl isocyanate (1.1 equiv) in DCM under argon.

- Add 2-diethylaminoethanol (1.0 equiv) dropwise at 0°C.

- Stir for 12–24 hours at room temperature.

- Quench with aqueous sodium bicarbonate, extract with DCM, and dry over MgSO₄.

Industrial-Scale Production Using Continuous Flow Reactors

To enhance efficiency and safety, industrial syntheses adopt continuous flow systems. These systems mitigate risks associated with intermediate handling and improve heat dissipation during exothermic steps.

Key Advancements

- Catalyst Integration : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the alcohol, enhancing its nucleophilicity.

- Residence Time Optimization : Flow reactors reduce reaction times to 10–30 minutes, compared to hours in batch processes.

- In-Line Purification : Integrated chromatography columns or crystallization units enable real-time purification, achieving >95% purity.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12–24 hours | 10–30 minutes |

| Yield | 70–85% | 85–92% |

| Byproduct Formation | Moderate | Minimal |

| Scalability | Limited | High |

Alternative Methods for Carbamate Formation

Triphosgene-Mediated Chloroformate Generation

When p-tolyl isocyanate is unavailable, in situ generation of p-tolyl chloroformate using triphosgene provides a viable alternative:

- React p-cresol with triphosgene (1 equiv) in acetone at 0°C.

- Add 2-diethylaminoethanol (1.1 equiv) and Et₃N (2 equiv) to the chloroformate intermediate.

- Stir for 6 hours at room temperature.

Advantages :

Carbodiimide Coupling Strategies

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate carbonyl groups for nucleophilic attack, enabling carbamate formation without isocyanates:

- Combine p-tolyl carbamic acid (1 equiv), EDCI (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.

- Add 2-diethylaminoethanol (1.1 equiv) and stir for 24 hours.

- Purify via column chromatography (hexane/ethyl acetate gradient).

Yield : 80–85%, though costlier reagents limit industrial use.

Purification and Characterization

Column Chromatography

Crystallization

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl N-(P-tolyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Diethylaminoethyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloroethyl N-(p-Tolyl)carbamate

- Structure: Replaces the diethylaminoethyl group with a 2-chloroethyl chain.

- Molecular Weight: 213.66 g/mol (vs. ~265.35 g/mol for the diethylaminoethyl analog) .

- Reactivity: The chloroethyl group confers higher electrophilicity, making it more reactive toward nucleophiles (e.g., in alkylation reactions).

- Applications: Chloroethyl carbamates are often intermediates in synthetic chemistry, whereas diethylaminoethyl derivatives are explored for biomedical applications, such as imaging agents or drug delivery systems .

Phenyl N-(p-Tolyl)carbamate

- Structure: Substitutes the diethylaminoethyl chain with a phenyl group.

- Crystallography: Exhibits intermolecular N–H⋯O hydrogen bonding, creating stable crystalline networks. The diethylaminoethyl analog likely has reduced crystallinity due to its flexible side chain .

- The diethylaminoethyl group introduces electron-donating effects, altering redox properties .

Thiocarbamates and Carbamate Controls

- Functional Comparison : Thiocarbamates (e.g., TCM1–TCM14) release carbonyl sulfide (COS) upon esterase cleavage, whereas carbamates (e.g., the target compound) release CO₂. This difference impacts cytotoxicity and therapeutic utility .

- Steric and Electronic Modulation: Bulkier esters (e.g., p-tolyl isothiocyanate derivatives) slow self-immolation rates, suggesting that the diethylaminoethyl group in 2-diethylaminoethyl N-(p-tolyl)carbamate may balance steric hindrance and hydrolysis kinetics .

Table 1: Key Properties of Selected Carbamates

Table 2: Hydrolytic Stability and Reactivity

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Diethylaminoethyl N-(P-tolyl)carbamate?

The synthesis typically involves coupling a p-tolyl carbamate precursor with a diethylaminoethyl group. A common approach uses carbodiimide coupling reagents (e.g., EDCI) with HOBt as a catalyst in anhydrous solvents like dichloromethane or DMF. For example, tert-butyl carbamate derivatives are synthesized via condensation reactions between amines and activated carbonyl intermediates under nitrogen atmosphere . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How can the structural integrity of 2-Diethylaminoethyl N-(P-tolyl)carbamate be validated?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, phenyl N-(p-tolyl)carbamate (a structural analog) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.7790 Å, b = 9.7470 Å, and c = 15.121 Å . Complementary techniques include:

Q. What safety protocols are essential for handling this compound?

Refer to carbamate safety guidelines:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory hazards (H333 risk) .

- Storage : In airtight containers at -20°C to prevent hydrolysis. Stability studies indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How does the diethylaminoethyl moiety influence the compound’s reactivity in nucleophilic environments?

The diethylaminoethyl group acts as a steric and electronic modulator. Its basicity (pKa ~9–10) can facilitate pH-dependent solubility shifts. In aqueous media, protonation of the amine enhances water solubility, enabling applications in drug delivery systems. Kinetic studies on analogous carbamates show pseudo-first-order degradation under alkaline conditions (t = 24–48 hrs at pH 9) .

Q. What analytical strategies resolve contradictions in stability data across studies?

Contradictions often arise from solvent polarity and temperature variations. A systematic approach includes:

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to acetylcholinesterase (AChE), a common target for carbamates. Parameters include:

Q. How does crystallographic data inform formulation design?

Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions affecting solubility and dissolution rates. For phenyl N-(p-tolyl)carbamate, π-π stacking between aromatic rings and hydrogen bonding (N-H···O=C) dictate polymorph stability. Such data guide co-crystal screening with excipients like succinic acid .

Methodological Considerations

- Synthetic Optimization : Use DOE (Design of Experiments) to vary reaction time, temperature, and reagent ratios for yield maximization.

- Toxicological Profiling : Employ in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (ECOSAR) to assess ecotoxicity .

- Spectroscopic Cross-Validation : Combine NMR, IR, and XRD to resolve structural ambiguities, especially for regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.